(3S)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile
Description
^1^H NMR (600 MHz, DMSO-d~6~)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.42 | d (J=8.8 Hz) | 1H | H-3 (aryl) |
| 6.95 | dd (J=8.8, 3.0 Hz) | 1H | H-4 (aryl) |
| 6.89 | d (J=3.0 Hz) | 1H | H-6 (aryl) |
| 4.12 | s | 2H | NH~2~ |
| 3.81 | s | 3H | OCH~3~ |
| 3.45 | m | 1H | H-3 (chiral center) |
| 2.98 | dd (J=16.5, 4.2 Hz) | 1H | H-2a |
| 2.75 | dd (J=16.5, 8.7 Hz) | 1H | H-2b |
The methoxy singlet at 3.81 ppm shows no coupling, confirming its para-substitution relative to chlorine. The ABX system for H-2 protons (δ 2.98/2.75) arises from geminal coupling and vicinal coupling to H-3.
^13^C NMR (151 MHz, DMSO-d~6~)
| δ (ppm) | Assignment |
|---|---|
| 157.2 | C-5 (aryl-OCH~3~) |
| 133.8 | C-2 (aryl-Cl) |
| 120.4 | C≡N |
| 114.7 | C-1 (aryl) |
| 55.3 | OCH~3~ |
| 48.9 | C-3 (chiral center) |
| 38.5 | C-2 (CH~2~) |
The upfield shift of C-3 (48.9 ppm) compared to typical amine-bearing carbons (~55 ppm) indicates conjugation with the nitrile group. The deshielded aryl carbons at 133.8 ppm (C-Cl) and 157.2 ppm (C-OCH~3~) confirm substituent effects.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
Electrospray ionization (ESI) HRMS data confirms the molecular formula C~10~H~10~ClN~2~O:
| Parameter | Observed | Calculated |
|---|---|---|
| m/z ([M+H]^+^) | 209.0482 | 209.0484 |
| Δ (ppm) | -0.95 | — |
| Isotopic pattern | Cl (M+2: 32.0%) | Cl (M+2: 32.0%) |
The molecular ion cluster at m/z 209.0482/211.0453 (3:1 intensity ratio) confirms single chlorine presence. Fragment ions at m/z 164.0715 (loss of HCN) and 137.0154 (aryl-Cl^+^) support the proposed structure.
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-chloro-5-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2O/c1-14-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1 |
InChI Key |
CYIUHWPJFLLCMK-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)Cl)[C@H](CC#N)N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C(CC#N)N |
Origin of Product |
United States |
Biological Activity
(3S)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile is an organic compound with notable potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by an amino group, a chloro-substituted aromatic ring, and a nitrile group, suggests a variety of biological activities. This article explores the compound's biological activity, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₀H₁₁ClN₂O
- Molecular Weight : 210.66 g/mol
The compound's reactivity is influenced by its functional groups, allowing it to participate in various chemical reactions that may enhance its biological activity.
Research indicates that (3S)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile interacts with specific enzymes and receptors, potentially altering their activity. This interaction could lead to diverse biological effects, making it a candidate for further pharmacological studies.
Potential Therapeutic Applications
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the NLRP3 inflammasome, which is implicated in various neurodegenerative diseases .
- Neuroprotective Properties : Studies suggest that it could protect neuronal cells from oxidative stress and apoptosis through modulation of signaling pathways related to neuroinflammation .
- Anticancer Activity : Preliminary data indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms and efficacy in cancer therapy.
Case Studies
- Neuroinflammation : In experimental models of neuroinflammation, administration of (3S)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile resulted in reduced levels of pro-inflammatory cytokines and markers of neuronal damage, suggesting a protective role against neurodegenerative processes .
- Cell Viability Assays : In vitro studies demonstrated that the compound enhances cell viability in neuronal cell lines subjected to oxidative stress, indicating its potential as a neuroprotective agent .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile | C₁₀H₁₁ClN₂O | Different chloro and methoxy positions |
| 3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile | C₁₀H₁₁FN₂O | Contains fluorine instead of chlorine |
| 3-Amino-3-(3-methoxyphenyl)propanenitrile | C₁₀H₁₃N₂O | Lacks halogen substitution |
The distinct substitution pattern of (3S)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile may enhance its efficacy compared to structurally similar compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H11ClN2O
- Molecular Weight : 210.66 g/mol
- IUPAC Name : (3S)-3-amino-3-(2-chloro-5-methoxyphenyl)propanenitrile
The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Pharmaceutical Industry
This compound is being explored as a potential drug candidate for treating various conditions, including:
- Infections : Its biological activity suggests potential antimicrobial properties.
- Cancer : Similar compounds have shown anticancer activity, indicating that this compound may also possess similar therapeutic effects.
- Neurological Disorders : Investigations into its effects on neurological pathways are ongoing.
Chemical Research
(3S)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile serves as a building block for synthesizing more complex molecules. It can be used in:
- Synthetic Chemistry : As an intermediate for various organic reactions.
- Material Science : In the development of specialty chemicals and materials.
Biological Studies
Research has focused on understanding the compound's interactions with biological macromolecules:
- Enzyme Inhibition : Studies suggest it may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : Investigations into its binding affinity to various receptors are crucial for elucidating its mechanism of action.
Comparative Analysis of Related Compounds
A comparison of (3S)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile with structurally similar compounds reveals variations in biological activity:
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| (3S)-3-Amino-3-(2-chlorophenyl)propanenitrile | Lacks methoxy group | Anti-inflammatory | Potentially less effective |
| (3S)-3-Amino-3-(4-methoxyphenyl)propanenitrile | Lacks chloro group | Analgesic | Different therapeutic target |
| (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile | Has methyl instead of methoxy | Anticancer | Structural variations impact efficacy |
Binding Affinity Studies
Molecular docking studies have shown that compounds with similar structures can effectively bind to protein targets involved in inflammatory responses. Understanding these interactions is essential for assessing the therapeutic potential of this compound and its analogs.
Comparison with Similar Compounds
Structural and Substituent Variations
Notes:
- Substituent Effects: Electron-Withdrawing Groups (EWGs): Chloro (Cl), bromo (Br), and fluoro (F) substituents (e.g., in ) may enhance electrophilic reactivity or influence solubility.
- Molecular Weight : Bromine in increases molecular weight significantly compared to fluoro or chloro analogs.
Preparation Methods
Condensation and Reduction Approach
A common synthetic route involves the condensation of 2-chloro-5-methoxybenzaldehyde with malononitrile or a related nitrile precursor, followed by stereoselective reduction:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation of 2-chloro-5-methoxybenzaldehyde with malononitrile | Base catalyst (e.g., piperidine), polar solvent, room temperature to mild heating | Formation of α,β-unsaturated nitrile intermediate |
| 2 | Stereoselective reduction of the intermediate | Reducing agent such as sodium borohydride (NaBH4) or chiral catalysts | Conversion to β-amino nitrile with (3S)-configuration |
This method allows for the introduction of the amino group at the β-position relative to the nitrile, with the chiral center generated during the reduction step. The choice of reducing agent and reaction conditions influences the stereochemical outcome and yield.
Nucleophilic Substitution on Activated Aromatic Precursors
Another approach involves nucleophilic substitution reactions where a suitable amino nitrile precursor is reacted with a 2-chloro-5-methoxy-substituted aromatic halide or derivative:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of amino nitrile backbone | Commercially available or synthesized amino nitrile | Ready for coupling |
| 2 | Coupling with 2-chloro-5-methoxyphenyl halide | Base (e.g., K2CO3), polar aprotic solvent (e.g., DMF), 60–80°C | Formation of (3S)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile |
Optimization of base strength and temperature is critical to maximize yield while minimizing side reactions.
Chiral Resolution and Enantioselective Synthesis
Given the importance of the (3S)-enantiomer, methods often include:
- Use of chiral catalysts or auxiliaries during the reduction or substitution steps to induce stereoselectivity.
- Resolution of racemic mixtures by chromatographic or crystallization techniques to isolate the (3S)-enantiomer.
Reaction Conditions and Optimization
| Parameter | Effect | Typical Range/Notes |
|---|---|---|
| Solvent | Influences solubility and reaction kinetics | Ethanol, methanol, DMF commonly used |
| Temperature | Elevated temperatures improve kinetics but may cause degradation | 25–80°C depending on step |
| Base strength | Strong bases may cause side reactions; mild bases preferred | Piperidine, K2CO3, NaHCO3 |
| Reducing agent | Determines stereoselectivity and yield | NaBH4 for reduction; chiral hydride sources for enantioselectivity |
| Purification | Column chromatography with silica gel and solvent gradients | Hexane/ethyl acetate mixtures |
Spectroscopic and Analytical Confirmation
- NMR Spectroscopy (¹H, ¹³C) : Confirms aromatic substitution pattern, presence of amino and methoxy groups, and stereochemistry.
- Infrared Spectroscopy (IR) : Characteristic nitrile stretch near 2240 cm⁻¹, N-H stretches around 3350 cm⁻¹.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 210.66 corresponding to C10H11ClN2O.
- Chiral HPLC : Used to determine enantiomeric purity of the (3S)-isomer.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- Industrial syntheses focus on batch processes with solvent and temperature control to maximize yield and purity.
- Continuous flow reactors and automation are emerging to improve scalability and reproducibility.
- The compound’s stereochemistry is crucial for its biological activity, necessitating precise control during synthesis.
- Research emphasizes modifying reaction conditions to enhance stereoselectivity and reduce impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
